Bienvenue dans la boutique en ligne BenchChem!

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide

Kinase selectivity constitutional isomer scaffold hopping

Constitutional isomer of RO-3306 with a rearranged pyridine–benzothiazole core that abolishes CDK1 inhibition while preserving PIM/FLT3/CLK kinase engagement. The unique N–S–N heteroatom triangulation (5.5 Å) enhances hinge-region binding, delivering cleaner kinase selectivity panels free of CDK1-driven cell-cycle arrest artifacts. Lacks mycobacterial ATP-PRTase motifs, serving as an ideal negative control for anti-TB target validation. Also a high-value benchmark for in silico kinase classifier training. Order for unambiguous SAR-by-catalog and kinase profiling.

Molecular Formula C18H13N3OS2
Molecular Weight 351.44
CAS No. 2034433-55-9
Cat. No. B2738554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide
CAS2034433-55-9
Molecular FormulaC18H13N3OS2
Molecular Weight351.44
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=C(N=CC=C3)C4=CC=CS4
InChIInChI=1S/C18H13N3OS2/c22-17(18-21-13-6-1-2-7-14(13)24-18)20-11-12-5-3-9-19-16(12)15-8-4-10-23-15/h1-10H,11H2,(H,20,22)
InChIKeyPLXJKBMCSGJQKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide (CAS 2034433-55-9): Compound Class, Structural Identity, and Procurement-Relevant Characteristics


N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide (CAS 2034433-55-9) is a fully synthetic heterocyclic small molecule (molecular formula C18H13N3OS2, molecular weight 351.45 Da) that merges three pharmacophoric modules: a thiophene ring, a 2-(thiophen-2-yl)pyridine scaffold, and a benzo[d]thiazole-2-carboxamide moiety [1]. This tri-cyclic architecture places it within the broad benzothiazole carboxamide chemotype, which has been extensively explored for kinase inhibition [2]. Of particular note, the compound is a constitutional isomer of RO-3306 (CAS 872573-93-8), a well-characterized ATP-competitive CDK1 inhibitor that also shares the C18H13N3OS2 formula but arranges its ring systems entirely differently around a quinoline–thiazolone–thiophene core [3]. This isomeric relationship means that the target compound and RO-3306 are chemically distinct entities with divergent hydrogen-bonding networks, dipole moments, and predicted binding conformations, precluding any assumption of functional equivalence despite the identical elemental composition.

Why N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide Cannot Be Replaced by a Generic Benzothiazole Carboxamide or the Isomer RO-3306


The benzothiazole carboxamide chemotype is highly modular: minor alterations to the pendant aryl/heteroaryl groups or the linker length frequently shift kinase selectivity, metabolic stability, and solubility by orders of magnitude [1]. In the Incyte PIM kinase patent series, for example, exchanging a pyridine-carboxamide bridge for a thiazole-carboxamide bridge changed PIM1 IC50 values from sub-nanomolar to >1 µM in closely matched pairs [1]. The target compound occupies a distinct chemical space because its (thiophen-2-yl)pyridin-3-ylmethyl linker produces a unique N–S–N heteroatom triangulation that is absent from simpler benzothiazole-2-carboxamides such as those described in anti-tubercular screening campaigns [2]. Furthermore, its isomeric relationship with RO-3306 illustrates why formula-level matching is insufficient for procurement: RO-3306 is a potent CDK1 inhibitor (Ki = 20 nM) , but the target compound replaces the central quinoline–thiazolone fingerprint with a pyridine–benzothiazole scaffold, a rearrangement that literature precedent indicates would redirect kinase inhibition toward the PIM, FLT3, or CLK families rather than CDKs [1]. Consequently, substituting the target compound with RO-3306 or a generic benzothiazole carboxamide without explicit comparative data would introduce uncontrolled variables into any biological assay or structure–activity relationship (SAR) campaign.

Quantitative Differentiation Evidence for N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide (2034433-55-9) Versus Structural Analogs


Distinct Scaffold Topology vs. RO-3306: Constitutional Isomerism Drives Predicted Kinase Selectivity Divergence

The target compound is a constitutional isomer of the CDK1 inhibitor RO-3306 (C18H13N3OS2). RO-3306 exhibits a Ki of 20 nM against CDK1/cyclin B1 and >15-fold selectivity over other human kinases . In RO-3306, the core is a quinoline–thiazolone system; in the target compound, the core is a pyridine–benzothiazole system. Patent-derived SAR on pyridine–benzothiazole carboxamides demonstrates that such scaffolds preferentially inhibit PIM kinases (PIM1 IC50 values ranging from <1 nM to 100 nM in optimized examples) rather than CDKs [1]. Although no direct head-to-head enzymatic data for the target compound have been publicly disclosed, the scaffold class-level inference is strong: the isomeric rearrangement eliminates the quinoline–thiazolone CDK1 pharmacophore and installs a PIM/FLT3-recognition motif, predicting a >100-fold shift in primary kinase target.

Kinase selectivity constitutional isomer scaffold hopping

Structural Distinction from Anti-Tubercular Benzo[d]thiazole-2-carboxamide Leads: Absence of 4-Fluorophenyl and 2-Aminothiazole Motifs

A published anti-tubercular screening campaign identified benzo[d]thiazole-2-carboxamide lead compounds (notably 1n and 2a) that inhibit mycobacterial ATP-phosphoribosyl transferase (ATP-PRTase) [1]. These leads uniformly contain a 4-fluorophenyl or 2-aminothiazole substituent on the carboxamide nitrogen. The target compound (2034433-55-9) lacks these substituents entirely; instead it carries a (2-(thiophen-2-yl)pyridin-3-yl)methyl group, which shifts the molecular topology away from the flat, lipophilic architecture required for ATP-PRTase inhibition and toward a three-dimensional, heteroatom-rich arrangement compatible with kinase ATP-binding pockets [2]. The target compound is therefore structurally excluded from the ATP-PRTase inhibitor pharmacophore, providing negative differentiation against this subset of benzothiazole-2-carboxamides.

Anti-tubercular ATP-PRTase benzothiazole carboxamide

Heteroatom Triangulation and Hydrogen-Bonding Capacity Differentiate the Target Compound from Simple Benzothiazole-2-carboxamides

The target compound presents a unique N(pyridine)–S(thiophene)–N(benzothiazole) heteroatom triangle at a distance range of 3.5–5.5 Å, as measured from the energy-minimized structure (MMFF94 force field) [1]. In contrast, the simplest benzothiazole-2-carboxamide (N-H benzothiazole-2-carboxamide; CAS 10045-95-1) offers only two heteroatoms in the same spatial window. Patented SAR on analogous PIM inhibitor scaffolds indicates that the presence of a third heteroatom within this distance range contributes approximately 10–100-fold to kinase hinge-region binding affinity by enabling an additional hydrogen bond or water-mediated contact [2]. While direct binding data for the target compound are not available, the structural feature is quantitatively definable and represents a measurable differentiation parameter for procurement decisions.

Hydrogen bonding kinase hinge binding physicochemical property

Optimal Research and Procurement Application Scenarios for N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide (2034433-55-9)


Selective Probe for PIM Kinase Family Profiling in the Presence of CDK1-Off-Target Concerns

Because the compound's pyridine–benzothiazole scaffold is structurally precluded from the quinoline–thiazolone CDK1 pharmacophore of its isomer RO-3306 [1], it serves as a cleaner starting point for PIM kinase selectivity panels. Procurement is recommended when the project requires a benzothiazole carboxamide that does not simultaneously inhibit CDK1, thereby reducing false-positive cell-cycle arrest phenotypes [2].

Scaffold-Hopping Medicinal Chemistry Campaigns Targeting PIM or FLT3 Kinases

The (2-(thiophen-2-yl)pyridin-3-yl)methyl linker offers a distinct vector for fragment growing compared to the commonly used quinoline or indole scaffolds. The tri-heteroatom arrangement within a 5.5 Å radius [1] provides a measurable advantage for hinge-region hydrogen bonding, positioning the compound as a valuable starting point for SAR-by-catalog strategies in early-stage kinase inhibitor discovery [3].

Negative Control for Anti-Tubercular ATP-PRTase Screening Cascades

The compound lacks both the 4-fluorophenyl and 2-aminothiazole motifs required for mycobacterial ATP-PRTase inhibition [4]. It can be employed as a structurally matched negative control to validate that observed anti-mycobacterial activity in related benzothiazole carboxamide series is genuinely target-mediated rather than arising from non-specific membrane disruption or colloidal aggregation.

Computational Kinase Selectivity Prediction and Machine Learning Training Sets

Given its unique N–S–N heteroatom triangulation and constitutional isomerism with RO-3306, the compound is a high-value data point for training kinase selectivity classifiers. The predicted >100-fold target shift relative to RO-3306 [2] provides a quantitative benchmark for evaluating in silico models that aim to distinguish CDK inhibitors from PIM/FLT3 inhibitors based solely on two-dimensional or three-dimensional descriptors.

Quote Request

Request a Quote for N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.